PF-4191834 is an orally active, highly selective, non-iron-chelating, and non-redox competitive inhibitor of the 5-lipoxygenase (5-LOX) enzyme [1]. Unlike classical 5-LOX inhibitors that function via redox mechanisms or iron chelation, PF-4191834 directly competes with the arachidonic acid substrate, preserving the cellular redox environment during in vitro and in vivo assays [1]. With an established IC50 of 229 nM for human 5-LOX and excellent pharmacokinetic stability, it serves as a critical pharmacological tool for researchers investigating leukotriene-driven inflammatory pathways, asthma, and hyperalgesia without the confounding off-target effects associated with legacy redox inhibitors [1].
Substituting PF-4191834 with conventional 5-LOX inhibitors like zileuton or broad-spectrum lipoxygenase inhibitors introduces significant experimental artifacts. Zileuton operates as a redox inhibitor and iron chelator, which can inadvertently alter cellular oxidative states and interact with other metalloenzymes, confounding the readout of redox-sensitive inflammatory pathways[2]. Furthermore, earlier non-redox inhibitors such as CJ-13610 exhibit lower target potency and shorter in vivo half-lives, requiring higher or more frequent dosing that complicates chronic inflammatory models[1]. PF-4191834’s strict non-redox mechanism and ~300-fold selectivity over 12-LOX and 15-LOX ensure that observed phenotypic changes are exclusively driven by 5-LOX blockade, making it indispensable for precise mechanism-of-action studies[1].
In direct enzymatic assays, PF-4191834 demonstrates potent inhibition of 5-LOX with an IC50 of 229 nM, while showing no significant inhibitory activity against 12-LOX, 15-LOX, or COX-1/2 enzymes at concentrations up to 30 μM[1]. This yields a >300-fold selectivity window for 5-LOX over other lipoxygenase isoforms [1].
| Evidence Dimension | Isoform Selectivity (IC50) |
| Target Compound Data | PF-4191834 (5-LOX IC50 = 229 nM; >30 μM for 12/15-LOX and COX-1/2) |
| Comparator Or Baseline | Broad-spectrum LOX inhibitors or COX/LOX dual inhibitors (often show <10-fold selectivity) |
| Quantified Difference | ~300-fold selectivity for 5-LOX vs. 12-LOX/15-LOX |
| Conditions | In vitro purified enzyme assays |
High isoform selectivity ensures assay reproducibility and purity-linked usability by preventing off-target suppression of alternative arachidonic acid pathways, securing clean data in complex lipidomic profiling.
Unlike zileuton, which inhibits 5-LOX by reducing the active site iron from the ferric to the ferrous state, PF-4191834 functions as a non-iron-chelating, non-redox competitive inhibitor [1]. It directly competes with arachidonic acid without altering the enzyme's redox state, maintaining cellular oxidative balance [1].
| Evidence Dimension | Mechanism of Inhibition |
| Target Compound Data | PF-4191834 (Non-redox, competitive with arachidonic acid) |
| Comparator Or Baseline | Zileuton (Redox inhibitor, iron chelator) |
| Quantified Difference | Complete absence of iron-chelating and redox-reducing activity |
| Conditions | Mechanistic biochemical profiling |
Fits seamlessly into mainstream laboratory workflows by eliminating false positives in assays measuring reactive oxygen species (ROS) or redox-sensitive signaling, which are frequently disrupted by redox-active baseline inhibitors.
In rat models of acute inflammation and mechanical hyperalgesia, PF-4191834 dosed at 3 mg/kg achieved a 61% reversal of mechanical hyperalgesia and reduced LTB4 concentrations in paw exudates by 85% [1]. This demonstrates improved potency and sustained in vivo effect compared to its predecessor CJ-13610, supporting once-daily dosing profiles in preclinical models [1].
| Evidence Dimension | In vivo LTB4 reduction and hyperalgesia reversal |
| Target Compound Data | PF-4191834 (85% LTB4 reduction at 3 mg/kg; 61% hyperalgesia reversal) |
| Comparator Or Baseline | CJ-13610 / Zileuton (Require higher or more frequent dosing for equivalent sustained effect) |
| Quantified Difference | Improved potency and extended pharmacodynamic duration enabling once-daily dosing |
| Conditions | Rat complete Freund's adjuvant (CFA) model of hyperalgesia |
Enhances formulation compatibility and in vivo handling by allowing lower doses and less frequent administration in chronic animal models, improving overall study reproducibility.
PF-4191834 effectively blocks the synthesis of 5-LOX downstream products (5-HETE, LTB4, LTE4) in human whole blood assays, exhibiting an IC80 of 370 nM [1]. This robust cellular potency translates directly to its high efficacy in systemic inflammation models, bypassing the steep drop-off in activity often seen with earlier generation inhibitors when moving from cell-free to whole-blood systems [1].
| Evidence Dimension | Cellular Potency (IC80) |
| Target Compound Data | PF-4191834 (IC80 = 370 nM in human whole blood cells) |
| Comparator Or Baseline | Baseline early-stage LOX inhibitors (often exhibit >10 μM IC80 in whole blood due to protein binding) |
| Quantified Difference | Sub-micromolar efficacy maintained in protein-rich whole blood |
| Conditions | Human whole blood ex vivo assay measuring 5-LOX products |
Ensures robust ex vivo assay compatibility and reproducibility, as the compound maintains sub-micromolar efficacy even in protein-rich whole blood matrices where standard inhibitors fail.
PF-4191834 is the preferred procurement choice for isolating the specific role of 5-LOX in lipid mediator networks. Its non-redox mechanism ensures that researchers can study arachidonic acid metabolism without the confounding redox alterations or iron chelation artifacts caused by zileuton [1].
Highly suited for in vivo models of osteoarthritis and hyperalgesia due to its excellent pharmacokinetic profile. The compound's ability to achieve sustained target engagement and 85% LTB4 reduction at low doses (3 mg/kg) allows for once-daily dosing, simplifying animal handling workflows [1].
PF-4191834 is utilized to investigate the role of 5-LOX in TNF-α-induced systemic inflammation. It provides a clean pharmacological tool to validate how 5-LOX blockade antagonizes TNF-α-induced IL-6 and MCP-1 expression via the NF-κB pathway in human synovial fibroblasts [2].